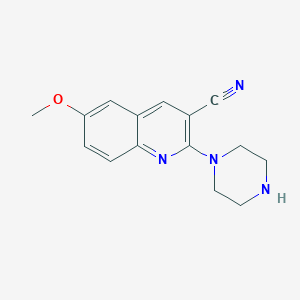

6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile

CAS No.: 1018618-05-7

Cat. No.: VC8038399

Molecular Formula: C15H16N4O

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018618-05-7 |

|---|---|

| Molecular Formula | C15H16N4O |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | 6-methoxy-2-piperazin-1-ylquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C15H16N4O/c1-20-13-2-3-14-11(9-13)8-12(10-16)15(18-14)19-6-4-17-5-7-19/h2-3,8-9,17H,4-7H2,1H3 |

| Standard InChI Key | QYNOAFJJKICLPC-UHFFFAOYSA-N |

| SMILES | COC1=CC2=CC(=C(N=C2C=C1)N3CCNCC3)C#N |

| Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)N3CCNCC3)C#N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile features a quinoline core substituted at positions 2, 3, and 6. The quinoline scaffold is modified by:

-

A piperazine ring at position 2, enabling hydrogen bonding and interactions with biological targets.

-

A cyano group at position 3, contributing to electronic polarization and metabolic stability.

-

A methoxy group at position 6, influencing solubility and steric interactions.

The molecular formula is CHNO (molecular weight: 281.32 g/mol), with a planar quinoline system and a flexible piperazine moiety .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile likely involves:

Nucleophilic Aromatic Substitution

A 2-chloroquinoline-3-carbonitrile precursor reacts with piperazine under reflux in acetonitrile or DMF, analogous to methods for 4-piperazinyl derivatives . For example:

Reaction conditions (e.g., 75–80°C for 2–3 hours) and stoichiometric excess of piperazine (2–4 eq.) maximize yield .

Intermediate Isolation

Purification often involves column chromatography (e.g., DCM/MeOH gradients) or recrystallization from methanol/water mixtures, achieving >85% purity .

Analytical Characterization

-

H NMR: Expected signals include:

-

C NMR: Peaks at δ 115–120 ppm (C≡N), δ 155–160 ppm (quinoline C-2), and δ 55 ppm (OCH) .

-

HRMS: Molecular ion [M+H] at m/z 282.1352 (calculated for CHNO) .

Applications in Materials Science

Luminescent Materials

Quinoline derivatives exhibit tunable fluorescence. The cyano group at C-3 enhances electron-withdrawing capacity, shifting emission to longer wavelengths (λ ∼450–500 nm) .

Coordination Chemistry

The piperazine nitrogen atoms can coordinate to transition metals (e.g., Cu, Fe), forming complexes with potential catalytic or sensing applications .

Challenges and Future Directions

-

Synthetic Yield Optimization: Current routes for analogs report yields of 70–88%; microwave-assisted synthesis may improve efficiency .

-

Toxicity Profiling: Piperazine-containing compounds require evaluation of hERG inhibition and genotoxicity .

-

Crystallography: Single-crystal X-ray data are needed to confirm conformation and packing interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume